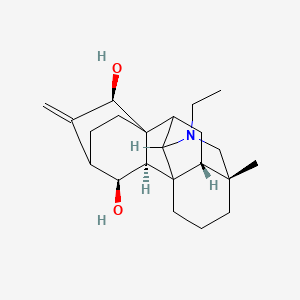
Bouin/'SFluid(HistopathologyFixative)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bouin’s solution, also known as Bouin’s fluid, is a compound fixative used in histology . It was invented by French biologist Pol Bouin and is composed of picric acid, acetic acid, and formaldehyde in an aqueous solution . This fixative is especially useful for fixation of gastrointestinal tract biopsies because it allows crisper and better nuclear staining than 10% neutral-buffered formalin . It is also widely used for marine invertebrates .
Synthesis Analysis
Bouin’s fluid is prepared as follows: picric acid, saturated aqueous solution – 75 ml; formalin, 40% aqueous solution – 25 ml; acetic acid, glacial – 5 ml . The tissue is fixed by submersion in Bouin’s fluid for 6 hours .Chemical Reactions Analysis
The effects of the three chemicals in Bouin solution balance each other. Formalin causes cytoplasm to become basophilic but this effect is balanced by the effect of the picric acid . The tissue hardening effect of formalin is balanced by the soft tissue fixation of picric and acetic acids . The tissue swelling effect of acetic acid is balanced by the tissue shrinking effect of picric acid .Physical and Chemical Properties Analysis
Bouin’s fluid is a liquid solution composed of picric acid, acetic acid, and formaldehyde . It is used as a primary fixative or as a mordant when doing special stains such as Masson’s Trichrome . It is an excellent fixative for soft and delicate tissues and gastrointestinal tract specimens .Mechanism of Action
The acetic acid in Bouin’s fluid lyses red blood cells and dissolves small iron and calcium deposits in tissue . A variant in which the acetic acid is replaced with formic acid can be used for both fixation of tissue and decalcification . The fixative alters the tissue by stabilizing proteins and making them resistant to further alterations .
Safety and Hazards
Future Directions
As we move into a world of personalized medicine, where ancillary testing has both diagnostic and specific therapeutic implications, knowledge about how different fixatives affect immunohistochemistry, cytogenetics, and molecular studies becomes even more significant . The careful application of antigen retrieval techniques may overcome these deficiencies .
Properties
CAS No. |
1302-86-2 |
|---|---|
Molecular Formula |
C2H2F2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



